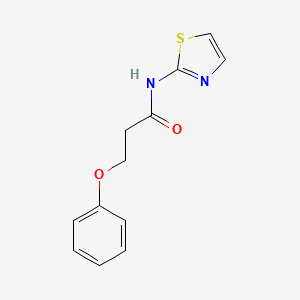
3-苯氧基-N-1,3-噻唑-2-基丙酰胺
描述
3-phenoxy-N-1,3-thiazol-2-ylpropanamide is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.30 g/mol. The purity is usually 95%.
The exact mass of the compound 3-phenoxy-N-1,3-thiazol-2-ylpropanamide is 248.06194880 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-phenoxy-N-1,3-thiazol-2-ylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-phenoxy-N-1,3-thiazol-2-ylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
环境影响和毒理学
二苯甲酮-3 (BP-3) 在结构上与感兴趣的化合物相关,广泛用于防晒霜和化妆品。其广泛使用引起了人们对其环境影响的担忧,特别是在水生生态系统中。BP-3 具有亲脂性、光稳定性、生物蓄积性,并且可以迅速吸收,转化为雌激素效能更高的代谢物,如二苯甲酮-1 (BP-1)。在各种环境基质中检测到 BP-3,其出现凸显了与其使用相关的潜在生态风险。其环境存在主要归因于人类娱乐活动和废水处理厂废水。已经注意到 BP-3 的内分泌干扰能力,这表明需要进一步研究其对水生生态系统长期暴露的影响 (Kim 和 Choi,2014)。
药理和生物活性
噻唑衍生物,包括 3-苯氧基-N-1,3-噻唑-2-基丙酰胺,因其广泛的药理和生物活性而备受关注。这些化合物已被研究其作为抗氧化剂、镇痛剂、抗炎剂、抗菌剂、抗真菌剂、抗病毒剂、利尿剂、抗惊厥剂、神经保护剂和抗肿瘤剂的潜力。基于噻唑的化合物的多功能性源于其结构多样性,允许开发具有靶向活性和减少副作用的药物。本综述概述了噻唑衍生物的治疗应用和药学相关性,突出了它们在药物发现和开发中的潜力 (Leoni 等人,2014)。
化学和环境降解
烷基酚乙氧基化物 (APE) 及其降解为烷基酚 (AP),如壬基酚 (NP) 和辛基酚 (OP) 由于其内分泌干扰能力而引起环境问题。这些化合物通常存在于工业和家庭产品中,在废水处理过程中或环境中降解,导致更持久且可能有害的代谢物。这些代谢物的物理化学性质促进了它们在沉积物中的分配,对野生动物和可能对人类构成风险。这些化合物的环境归宿强调了理解和减轻其影响的重要性,包括通过针对此类持久性污染物的先进氧化工艺 (Ying 等人,2002)。
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to downstream effects such as anti-inflammatory, antimicrobial, and antitumor activities .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have multiple molecular and cellular effects .
生化分析
Biochemical Properties
3-phenoxy-N-(1,3-thiazol-2-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including 3-phenoxy-N-(1,3-thiazol-2-yl)propanamide, have been shown to exhibit antimicrobial activity by inhibiting the function of bacterial enzymes . The compound’s interaction with these enzymes disrupts essential bacterial processes, leading to cell death.
Cellular Effects
The effects of 3-phenoxy-N-(1,3-thiazol-2-yl)propanamide on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, 3-phenoxy-N-(1,3-thiazol-2-yl)propanamide may affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 3-phenoxy-N-(1,3-thiazol-2-yl)propanamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-phenoxy-N-(1,3-thiazol-2-yl)propanamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to 3-phenoxy-N-(1,3-thiazol-2-yl)propanamide in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-phenoxy-N-(1,3-thiazol-2-yl)propanamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
3-phenoxy-N-(1,3-thiazol-2-yl)propanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. For instance, thiazole derivatives can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, leading to changes in metabolic flux and metabolite levels . These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 3-phenoxy-N-(1,3-thiazol-2-yl)propanamide within cells and tissues are influenced by specific transporters and binding proteins. The compound may be actively transported across cellular membranes or passively diffuse into cells . Once inside the cell, it can interact with intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments.
Subcellular Localization
The subcellular localization of 3-phenoxy-N-(1,3-thiazol-2-yl)propanamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-phenoxy-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-11(14-12-13-7-9-17-12)6-8-16-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQIYEJVOFEAAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4610952.png)
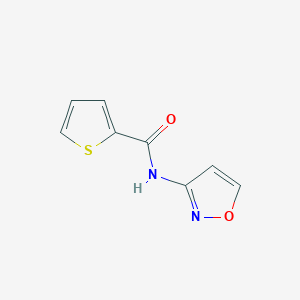
![N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4610969.png)
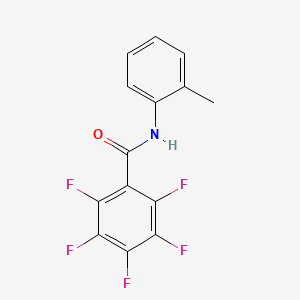
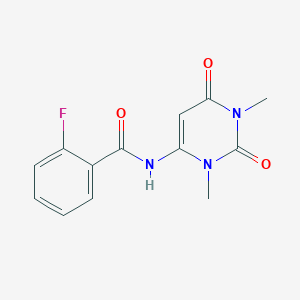
![4-(2,4-difluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4610996.png)
![5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4611001.png)
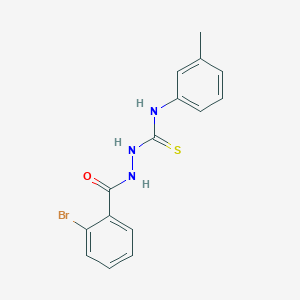

![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4611013.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4611015.png)
![N-(4-fluorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4611026.png)
![5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4611051.png)
